molecular formula C18H14N4O B10841025 2-(4-methoxyphenyl)-6-phenyl-9H-purine

2-(4-methoxyphenyl)-6-phenyl-9H-purine

Cat. No.: B10841025
M. Wt: 302.3 g/mol
InChI Key: COPIEKYOHOQDKK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-phenyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine core substituted with a 4-methoxyphenyl group at the 2-position and a phenyl group at the 6-position. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with guanidine to form 2-amino-4-methoxyphenyl-6-phenylpyrimidine, which is then cyclized to the purine structure under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-phenyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-6-phenyl-9H-purine.

    Reduction: Formation of this compound-amine.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-6-phenyl-9H-purine.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-phenyl-9H-purine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-phenyl-9H-purine stands out due to its unique substitution pattern on the purine core, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-phenyl-7H-purine

InChI

InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22)

InChI Key

COPIEKYOHOQDKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4

Origin of Product

United States

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